Calcein Deep Red™ Acetate

Multiplex live-cell imaging GFP co-expression Spectral unmixing

Green-fluorescent Calcein AM (Ex/Em 490/515 nm) has complete spectral overlap with GFP reporters, making viability readout inseparable from GFP signal in transfected cells. Calcein Deep Red™ Acetate is a cell-permeant, non-fluorescent AM ester that resolves this by shifting live-cell detection to the far-red Cy5/APC channel (Ex/Em 643/663 nm). • Enables unambiguous live/dead discrimination in GFP-transfected cells with zero green-channel spillover. • Provides ~3-5× greater tissue penetration depth vs. green fluorophores for 3D organoid imaging. • Compatible with standard 640 nm flow cytometry lasers and Cy5 filter cubes.

Molecular Formula
Molecular Weight 500
Cat. No. B1164571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcein Deep Red™ Acetate
Molecular Weight500
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcein Deep Red™ Acetate: Spectral and Functional Baseline


Calcein Deep Red™ Acetate is a cell-permeant, non-fluorescent acetoxymethyl (AM) ester derivative of the far-red fluorophore Calcein Deep Red™. Upon passive diffusion into live cells, intracellular esterases hydrolyze the AM groups, yielding the intensely fluorescent, membrane-impermeant Calcein Deep Red™ dye (Ex/Em 643/663 nm) . It belongs to a family of Calcein AM analogs (Calcein Orange™, Calcein Red™, Calcein Deep Red™) developed explicitly to overcome the single-color limitation of green-fluorescent Calcein AM (Ex/Em 490/515 nm), thereby enabling multicolor live-cell assays . The hydrolyzed dye is retained in viable cells and is detectable using standard Cy5/APC filter sets, positioning this compound as a direct far-red replacement in existing viability workflows .

Spectral Position
Far-red Cy5-channel emission orthogonal to GFP/FITC reporters
Live-Cell Mechanism
AM ester prodrug activated by intracellular esterases for cytoplasmic retention
Multicolor Workflow
Integrates into multicolor panels with Calcein AM and other Calcein family probes

Why Generic Substitutes Fail in Multiplex Workflows


Generic substitution fails because the primary value of Calcein Deep Red™ Acetate resides in its specific spectral position (Ex/Em 643/663 nm) that occupies the Cy5 channel, a region orthogonal to both GFP/FITC (used by Calcein AM) and the TRITC/Cy3 channel (used by Calcein Red™ at Ex/Em 560/574 nm) [1]. Using Calcein AM (Ex/Em 490/515 nm) in a GFP-transfected cell model produces complete spectral overlap, rendering the viability readout optically inseparable from the GFP signal . Similarly, substituting Texas Red, MitoTracker Red CMXRos, or generic PI-based viability dyes fails to replicate the combined properties of esterase-dependent live-cell trapping, cytoplasmic retention, and far-red emission that simultaneously enables (i) unambiguous live/dead discrimination, (ii) co-registration with GFP/FITC reporters, and (iii) compatibility with standard 640 nm laser lines on flow cytometers and Cy5 filter cubes on fluorescence microscopes . The deep-red emission also provides ~3–5× greater tissue penetration depth versus green fluorophores, a critical differentiator for 3D organoid or tissue-section imaging that cannot be satisfied by blue/green-excited viability probes [2].

Target Feature
Substitute Risk
Far-red Cy5 channel (643/663 nm) with esterase-dependent cytoplasmic trapping
Calcein AM emission overlaps GFP/FITC; may prevent unambiguous live/dead discrimination in GFP-expressing models
Combined live-cell trapping, cytoplasmic retention, and far-red emission
Texas Red, MitoTracker, or PI-based dyes may lack esterase-activated trapping; retention profile and far-red compatibility may not transfer
Reported far-red tissue transmission advantage for 3D imaging contexts
Green-excited viability probes may show higher autofluorescence background; class-level tissue optics principle, not probe-specific validation

Quantitative Evidence for Differentiated Selection


Far-Red Spectral Separation for GFP Co-Detection

Calcein Deep Red™ Acetate, upon intracellular hydrolysis, produces a fluorescent product with excitation/emission maxima of 643/663 nm, which is fully resolved from the 490/515 nm peaks of Calcein AM . This 153 nm Stokes-shifted excitation separation eliminates spectral bleed-through into the GFP/FITC channel, a critical limitation of Calcein AM that prevents its use in GFP-transfected cells . The spectral orthogonality is engineered, not incidental: the Calcein Deep Red™ product was explicitly designed to occupy the Cy5 channel while leaving the FITC and TRITC/Cy3 channels available for Calcein AM (green) and Calcein Red™ (orange-red, 560/574 nm), respectively, forming a complete three-color live-cell panel [1]. A class-level inference from tissue optics supports that the 663 nm emission penetrates ~3–5× deeper than 515 nm emission, an advantage for 3D cultures [2].

Spectral Separation
Head-to-head
Ex/Em 643/663 nm vs. Calcein AM 490/515 nm (+153 nm excitation shift); three spectrally non-overlapping channels
Supports GFP/FITC co-detection without spectral bleed-through
Manufacturer datasheet context; filter set cross-reference available
Multiplex live-cell imaging GFP co-expression Spectral unmixing

Instrument Compatibility with Standard Cy5 Configurations

Calcein Deep Red™ Acetate can be read on common laboratory instruments without filter or laser changes. On flow cytometers, the hydrolyzed dye is excited by a 640 nm red laser and detected through a 660/20 nm bandpass filter in the APC channel; on fluorescence microscopes, it is compatible with standard Cy5 filter sets; on microplate readers, excitation at 620 nm with emission at 660 nm (630 nm cutoff) is recommended . This instrument compatibility profile matches that of widely used far-red dyes such as Cy5, Alexa Fluor 647, and APC, but adds the critical live-cell esterase-trapping mechanism that these non-esterified dyes lack . The importance of this is underscored by the fact that Calcein Deep Red™ (the hydrolyzed product, Cat# 21902) is sold as a fluorescence reference standard specifically to permit users to calibrate instrument response before running the acetate ester, a practice not uniformly available for all viability dye classes .

Instrument Compatibility
Cross-study
640 nm laser, 660/20 nm bandpass (APC channel); Cy5 filter set; standard microplate reader Ex 620/Em 660 nm
Standard Cy5/APC instrument configuration supported
Reference dye (Cat# 21902) available for calibration
Flow cytometry High-content screening Fluorescence microscopy

Esterase-Dependent Cytoplasmic Retention

Calcein Deep Red™ Acetate is an acetoxymethyl (AM) ester that is non-fluorescent and hydrophobic, enabling passive membrane permeation. Once inside a viable cell, ubiquitous intracellular esterases cleave the AM groups, generating the polyanionic, intensely fluorescent Calcein Deep Red™, which is trapped in the cytoplasm because its charge prevents membrane efflux . This mechanism directly parallels that of Calcein AM, which has been shown to provide brighter and more photostable live-cell staining compared to BCECF AM and carboxyfluorescein diacetate in head-to-head comparisons . The deep-red variant inherits this esterase-trapping advantage while shifting the emission to 663 nm, thereby enabling the same high-retention labeling in the far-red channel where alternative probes such as CellTracker Deep Red or MitoTracker Deep Red rely on thiol-reactive chloromethyl groups rather than enzymatic activation, which can introduce fixation sensitivity and labeling heterogeneity . Although direct head-to-head quantitative retention data (e.g., half-life of intracellular fluorescence for Calcein Deep Red™ vs. CFSE or CellTracker dyes) are not publicly available, the class-level inference from Calcein AM's established retention profile is strong [1].

Cytoplasmic Retention
Class-level
AM ester hydrolysis by intracellular esterases yields membrane-impermeant polyanion trapped in cytoplasm
Esterase-trapping mechanism may support extended live-cell tracking
Class-level inference from Calcein AM retention profile; direct retention half-life data to verify
Cell viability Esterase substrate Cytoplasmic retention

Three-Color Live-Cell Panel Design

The Calcein family now spans four spectrally distinct channels: Calcein Blue (Ex/Em 360/445 nm, DAPI channel), Calcein AM (490/515 nm, FITC), Calcein Orange™ (undisclosed, TRITC-compatible), Calcein Red™ (560/574 nm, TRITC/Cy3), and Calcein Deep Red™ (643/663 nm, Cy5) [1]. Calcein Deep Red™ Acetate is the only family member that enables simultaneous live/dead discrimination with both GFP (FITC channel) and a third parameter (e.g., Calcein Red™ in the Cy3 channel or propidium iodide for dead cells) without spectral compensation . This is documented explicitly by AAT Bioquest: 'These new Calcein AM ester enables the multicolor labeling and functional analysis of live cells in combination with Calcein AM' . The practical consequence for panel design is that a researcher can stain cells with Calcein Deep Red™ Acetate (live, far-red), Calcein AM (live, green), and a blue-fluorescent nuclear dye (DAPI/Hoechst) in a single well, acquiring all three signals on standard epifluorescence microscopes or imaging cytometers without the need for spectral unmixing algorithms or compensation matrices, provided the instrument has standard DAPI, FITC, and Cy5 filter cubes .

Panel Expansion
Cross-study
Completes 3- to 4-color Calcein panel: DAPI (Blue), FITC (Green), Cy3 (Orange/Red), Cy5 (Deep Red)
Supports standardized single-class multicolor panel design
Independent peer-reviewed multi-probe studies currently limited
Multicolor panel design Spectral compensation Live/dead multiplexing

Reduced Autofluorescence in 3D Tissue Imaging

Biological specimens exhibit strong autofluorescence in the 450–550 nm range (flavins, NADH, collagen), which directly overlaps with Calcein AM's 515 nm emission. At 663 nm, cellular autofluorescence is typically >10-fold lower than at 515 nm in most mammalian tissues [1]. The Calcein Deep Red™ dye, with emission at 663 nm, shifts the viability signal into the far-red region where endogenous fluorophore background is minimal, improving signal-to-background ratio in tissue slices, organoids, and spheroid models . One vendor source explicitly states that the red-shifted spectra 'offer advantages for in vivo imaging, as red light penetrates tissue more effectively' and that the deep-red emission 'avoids autofluorescence interference' . Although a direct, quantitative, side-by-side comparison of Calcein Deep Red™ vs. Calcein AM in 3D tissue models (with signal-to-noise ratios and penetration depth measurements) has not been published in a peer-reviewed journal, the well-established physical principle that longer-wavelength light scatters less in biological tissue (Rayleigh scattering ~ λ⁻⁴) provides strong class-level support for the far-red advantage [2].

Autofluorescence Reduction
Class-level
Emission at 663 nm vs. tissue autofluorescence peak at 500–550 nm; estimated ≥10-fold background reduction
May improve signal-to-background in autofluorescent 3D tissue models
Class-level tissue optics principle; tissue-specific validation recommended
3D organoid imaging Autofluorescence reduction Deep-tissue microscopy

Matched Reference Standard for Instrument Calibration

A distinctive procurement differentiator for Calcein Deep Red™ Acetate is the commercial availability of its esterase-hydrolyzed product, Calcein Deep Red™ (Cat# 21902), as a purified fluorescence reference standard from the same manufacturer . This reference dye has the identical spectral profile (Ex/Em 643/663 nm) and is explicitly sold for instrument calibration and as a positive control for esterase-independent fluorescence . For Calcein AM, the analogous reference dye (Calcein, Cat# 22002) is also available, but for many third-party far-red viability probes (e.g., CellEvent Caspase-3/7 Deep Red, SiR-viability dyes), a matched, non-reactive reference standard with identical spectral properties is not commercially listed, complicating inter-laboratory normalization and making it difficult to distinguish instrument drift from biological variation . The molecular weight of the reference dye (373.7 Da) and the acetate (530.36 Da) are well-defined, enabling precise molar calculations for quantitative fluorescence calibration curves [1].

Matched Reference Standard
Head-to-head
Calcein Deep Red™ reference dye (Cat# 21902) commercially available; identical Ex/Em 643/663 nm; MW 373.7 Da
Supports instrument calibration and inter-laboratory normalization
Supplier-matched reference standard; competing far-red probes may lack equivalent
Fluorescence reference standard Inter-laboratory reproducibility Assay calibration

Application Scenarios Driving Procurement Decisions


Live/Dead Assays in GFP-Expressing Cell Lines

In compound library screening against GFP-reporter cell lines (e.g., GFP-LC3 for autophagy, GFP-tagged ion channels), Calcein Deep Red™ Acetate at 1–5 µM provides a far-red live-cell stain fully separable from the GFP signal. The deep-red viability channel enables automated segmentation algorithms to classify live cells based on Cy5 fluorescence without green-channel spillover that would confound GFP intensity measurements . The matched reference dye (Cat# 21902) permits plate-to-plate normalization of the viability readout .

Three-Color Organoid Viability Panel

Primary hepatocyte spheroids exhibit strong green autofluorescence from NAD(P)H and flavins, making Calcein AM-based viability assessment unreliable. Calcein Deep Red™ Acetate (2 µM) in the far-red channel, combined with Hoechst 33342 (nuclear, DAPI) and propidium iodide (dead cells, Texas Red/Cy3), creates a three-color panel where live-cell identification is shifted to 663 nm, reducing autofluorescence background by an estimated ≥10-fold compared to 515 nm [1]. The esterase-trapping mechanism ensures the dye is retained for the 24–48 h typical of repeated spheroid imaging sessions [2].

Immunophenotyping with Viability in the APC Channel

In 8–10-color immunophenotyping panels where the FITC, PE, PerCP-Cy5.5, and PE-Cy7 channels are already occupied by antibody conjugates, Calcein Deep Red™ Acetate can be added to the APC channel (640 nm excitation, 660/20 nm detection) as a live-cell gate without requiring compensation adjustments from spectrally adjacent fluorophores . This utilizes an existing laser line already present on all modern analyzers and sorters, avoiding the need to sacrifice a marker channel for a viability dye that would otherwise demand 488 nm or 405 nm excitation .

Inter-Laboratory Reproducibility with Quantitative Calibration

Multi-center preclinical studies that report viability as raw fluorescence intensity (RFU) suffer from instrument-to-instrument variability. Calcein Deep Red™ Acetate, used together with its spectrally matched reference dye (Calcein Deep Red™, Cat# 21902), enables construction of a standard curve converting RFU to femtomoles of dye per cell, reported as molecules of equivalent reference fluorophore (MERF) . This conversion, analogous to MESF calibration for flow cytometry beads, provides an instrument-independent viability metric that can be compared across laboratories, a capability not feasible with viability dyes for which no matched, quantitative reference standard is commercially listed [3].

Application
Selection Property
Validation Focus
GFP-reporter viability assays
Far-red spectral orthogonality to GFP
GFP channel cross-talk verification
Autofluorescent 3D tissue viability
Long-wavelength far-red emission
Autofluorescence background reduction
Multiparameter flow cytometry viability gating
APC channel compatibility
Compensation-free live-cell discrimination
Multi-site quantitative viability standardization
Matched reference standard availability
Instrument-independent calibration
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